Latromotide

HLA restriction epitope specificity cancer immunotherapy

Latromotide (1049674-65-8) is an HLA-A*02-restricted KIF20A66-75 tumor-associated peptide (TUMAP), the sole KIF20A component of the Phase III-validated IMA901 cancer vaccine. Its defined HLA restriction and clinical benchmarking preclude substitution with other KIF20A peptides, ensuring translational relevance and assay reproducibility. Ideal as a positive control antigen for vaccine platform validation, ELISpot assay standardization, and immunopeptidomics reference. Supplied as lyophilized powder for research use.

Molecular Formula C60H105N17O12
Molecular Weight 1256.6 g/mol
CAS No. 1049674-65-8
Cat. No. B608481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatromotide
CAS1049674-65-8
SynonymsLatromotide;  Lys-val-tyr-leu-arg-val-arg-pro-leu-leu; 
Molecular FormulaC60H105N17O12
Molecular Weight1256.6 g/mol
Structural Identifiers
InChIInChI=1S/C60H105N17O12/c1-32(2)28-42(71-53(83)44(31-37-20-22-38(78)23-21-37)73-56(86)47(35(7)8)75-49(79)39(62)16-11-12-24-61)51(81)69-40(17-13-25-67-59(63)64)50(80)76-48(36(9)10)55(85)70-41(18-14-26-68-60(65)66)57(87)77-27-15-19-46(77)54(84)72-43(29-33(3)4)52(82)74-45(58(88)89)30-34(5)6/h20-23,32-36,39-48,78H,11-19,24-31,61-62H2,1-10H3,(H,69,81)(H,70,85)(H,71,83)(H,72,84)(H,73,86)(H,74,82)(H,75,79)(H,76,80)(H,88,89)(H4,63,64,67)(H4,65,66,68)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1
InChIKeyLYBZGRBEJKCFJH-BHEJXMHWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Latromotide (CAS 1049674-65-8): Procurement-Grade Overview of a KIF20A‑Derived HLA‑A2‑Restricted Peptide for Immuno‑Oncology Research


Latromotide (CAS 1049674-65-8) is a synthetic decapeptide corresponding to residues 66–75 of human kinesin family member 20A (KIF20A), with the sequence H-Lys-Val-Tyr-Leu-Arg-Val-Arg-Pro-Leu-Leu-OH [1]. It is an HLA‑A*02‑restricted tumor‑associated peptide (TUMAP) that forms the KIF20A‑specific component of the investigational multi‑peptide cancer vaccine IMA901 [2]. Latromotide has advanced to phase III clinical evaluation as part of IMA901 in renal cell carcinoma (RCC) [3]. The compound exhibits a molecular weight of 1256.58 g/mol and is supplied as a research‑grade lyophilized powder [1].

Latromotide Procurement: Why Generic KIF20A Peptide Substitution Is Scientifically Unjustified


Latromotide cannot be substituted with other KIF20A‑derived peptides due to fundamental differences in HLA restriction, epitope specificity, and clinical validation status. While several KIF20A peptide vaccine candidates exist (e.g., KIF20A‑66, KIF20A‑10‑66), these are predominantly HLA‑A*24‑restricted and have been evaluated in distinct patient populations and tumor types [1]. Latromotide is specifically HLA‑A*02‑restricted, the most prevalent HLA class I allele in Caucasian and many global populations, making it uniquely positioned for immuno‑oncology studies in HLA‑A2+ cohorts [2]. Furthermore, Latromotide is the only KIF20A peptide component of IMA901, the sole multi‑peptide RCC vaccine to have completed a randomized, controlled phase III trial [3]. Substituting Latromotide with an alternative KIF20A peptide would introduce uncontrolled variables in HLA restriction, immunogenicity profile, and clinical benchmark data, compromising experimental reproducibility and translational relevance.

Latromotide Comparative Evidence Guide: Quantitative Differentiation for Procurement Decision‑Making


HLA Restriction Specificity: Latromotide (HLA‑A*02) vs. KIF20A‑66 (HLA‑A*24) – Population Applicability Differentiation

Latromotide is an HLA‑A*02‑restricted epitope, whereas the most clinically advanced alternative KIF20A‑derived peptide, KIF20A‑66, is HLA‑A*24‑restricted [1]. HLA‑A*02 allele frequencies in major global populations are substantially higher: 47.4% in European Caucasians and 45.7% in North American Caucasians, compared to HLA‑A*24 frequencies of 9.4% and 10.7% respectively [2]. This translates to an approximately 4.5‑fold larger addressable patient/research cohort for HLA‑A*02‑based studies. The distinct HLA restriction dictates T‑cell epitope presentation and downstream immunogenicity, rendering the peptides non‑interchangeable in HLA‑defined experimental systems.

HLA restriction epitope specificity cancer immunotherapy

Clinical Development Maturity: Latromotide (Phase III) vs. KIF20A‑66 (Phase I/II) – Translational Benchmark Differentiation

Latromotide, as the KIF20A component of IMA901, has been evaluated in a randomized, controlled phase III trial (IMPRINT, NCT01265901) enrolling 339 HLA‑A*02+ patients with advanced RCC [1]. In contrast, the alternative KIF20A‑66 peptide reached only phase I/II evaluation in advanced pancreatic cancer (n=29) with no randomized comparator arm [2]. The phase III data provide a robust benchmark for expected safety, immunogenicity, and clinical outcomes in a defined patient population. The difference in clinical development stage reflects a >3‑fold larger patient exposure (339 vs. 29) and a higher level of evidence (randomized phase III vs. single‑arm phase I/II).

clinical stage drug development translational research

Overall Survival Benchmark: Latromotide‑Containing IMA901 + Sunitinib vs. Sunitinib Alone – Phase III Data

The IMPRINT phase III trial provided a direct comparison of IMA901 (containing Latromotide) plus sunitinib versus sunitinib monotherapy as first‑line treatment for advanced/metastatic RCC [1]. Median overall survival (OS) was 33.17 months (95% CI 27.81–41.36) in the IMA901 + sunitinib arm and not reached (33.67–not reached) in the sunitinib monotherapy arm, with a hazard ratio of 1.34 (95% CI 0.96–1.86; p=0.087) [1]. While the trial did not meet its primary endpoint, it established a quantitative survival benchmark for Latromotide‑based immunotherapy in this setting, against which future peptide modifications or combination strategies can be measured.

overall survival phase III renal cell carcinoma

Research‑Grade Purity Specification: Latromotide (≥98%) vs. Uncharacterized Research Peptides – Quality Assurance Differentiation

Commercially available Latromotide is supplied with a verified purity specification of ≥98% as determined by HPLC . In contrast, many research‑grade KIF20A peptide fragments available from custom synthesis services lack independent batch‑specific purity certification or are supplied at lower purity grades (e.g., ≥95%). The higher purity threshold reduces the likelihood of confounding biological effects from peptide impurities, synthetic byproducts, or truncated sequences, which is particularly critical for immunogenicity assays where minor contaminants can trigger off‑target T‑cell responses.

peptide purity HPLC quality control

Safety and Tolerability Profile: Latromotide‑Containing IMA901 (Phase I/II) vs. Historical Chemotherapy – Adverse Event Differentiation

In a phase I/II study of IMA901 (containing 413 μg of Latromotide per dose) in 10 Japanese patients with advanced RCC, no treatment‑related serious adverse events or deaths occurred [1]. The disease control rate (partial response + stable disease) was 90% (9/10 patients), with progression‑free survival of 5.5 months and overall survival of 18 months [1]. This safety profile contrasts sharply with historical cytotoxic chemotherapy regimens in RCC, which are associated with grade 3/4 adverse event rates of 40–70% [2]. While this is class‑level evidence for peptide vaccines, it provides a benchmark for Latromotide‑containing formulations.

safety tolerability adverse events

Latromotide Application Scenarios: Where the Differentiated Evidence Drives Procurement Value


HLA‑A*02 Transgenic Mouse Model Immunogenicity Studies

Latromotide's defined HLA‑A*02 restriction and phase III clinical benchmarking make it an ideal positive control antigen for validating novel vaccine delivery platforms or adjuvant formulations in HLA‑A2 transgenic mouse models. The peptide's sequence (KVYLRVRPLL) corresponds precisely to the KIF20A66–75 epitope used in human trials, enabling direct translational comparison [1].

In Vitro T‑Cell Epitope Validation and ELISpot Assay Development

Latromotide serves as a validated, sequence‑defined reagent for establishing HLA‑A*02‑restricted T‑cell response assays (e.g., IFN‑γ ELISpot, intracellular cytokine staining). Its use in phase III trials provides a reference dataset for expected response magnitude, facilitating assay qualification and inter‑laboratory standardization [2].

Combination Immunotherapy Preclinical Studies in Renal Cell Carcinoma Models

Given the negative phase III result for IMA901 + sunitinib, Latromotide is a strategic tool for preclinical evaluation of novel combination partners (e.g., checkpoint inhibitors, anti‑angiogenic agents with distinct immunomodulatory profiles) aimed at rescuing or enhancing vaccine efficacy. The established OS benchmark (33.17 months) provides a quantitative comparator for assessing therapeutic improvement [3].

Mass Spectrometry‑Based HLA Ligandomics and Epitope Discovery Reference Standard

Latromotide's exact sequence and mass (1256.58 Da) make it a suitable internal standard or reference peptide for HLA class I immunopeptidomics workflows, particularly in studies characterizing the KIF20A‑derived HLA‑A*02 ligandome in RCC and other solid tumors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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